REACTION_CXSMILES
|
[C:1]1(=[O:11])[O:6][C:4](=O)[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[CH3:12][C:13]1[C:19]([OH:20])=[CH:18][CH:17]=[CH:16][C:14]=1[OH:15]>Cl.[Cl-].[Cl-].[Zn+2]>[CH3:12][C:13]1[C:14]2[O:15][C:19]3[C:13]([CH3:12])=[C:14]([OH:15])[CH:16]=[CH:17][C:18]=3[C:4]3([O:6][C:1](=[O:11])[C:2]4[C:3]3=[CH:7][CH:8]=[CH:9][CH:10]=4)[C:16]=2[CH:17]=[CH:18][C:19]=1[OH:20] |f:3.4.5|
|
Name
|
|
Quantity
|
16.7 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
Name
|
|
Quantity
|
24.9 g
|
Type
|
reactant
|
Smiles
|
CC1=C(O)C=CC=C1O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
15 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Cl-].[Zn+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
230 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
melted into a brown liquid at 150° C
|
Type
|
CUSTOM
|
Details
|
The red solid was collected on a glass frit
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in air over night (yield: 32.62 g, 91% of the
|
Type
|
CUSTOM
|
Details
|
theoretical yield)
|
Name
|
|
Type
|
|
Smiles
|
CC1=C(C=CC2=C1OC3=C(C24C5=CC=CC=C5C(=O)O4)C=CC(=C3C)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |